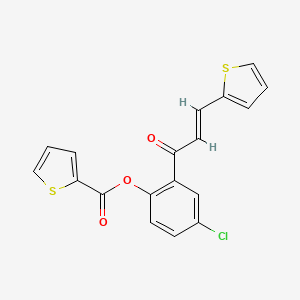![molecular formula C19H15N3O5 B2987063 4-acetyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851094-53-6](/img/structure/B2987063.png)
4-acetyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including an acetyl group, a benzodioxin group, and an oxadiazole group . These groups are common in many biologically active compounds and could potentially confer various properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Techniques like IR, 1H NMR, 13C NMR, and EI-MS spectroscopy are typically used to confirm the structures of such compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Anticancer Evaluation
Compounds with 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer properties. For instance, certain derivatives have shown significant activity against breast cancer cell lines, highlighting the potential of these compounds in developing new anticancer agents (Salahuddin et al., 2014).
Antimicrobial and Antifungal Screening
These compounds have also been assessed for their antimicrobial and antifungal activities. The synthesis and evaluation of thiazole-based 1,3,4-oxadiazoles, for example, have demonstrated potential antibacterial and antifungal properties, suggesting their use in developing new antimicrobial agents (Desai et al., 2016).
Enzyme Inhibition Studies
The design and synthesis of 1,3,4-oxadiazole derivatives have been directed towards the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating conditions such as dementia and myasthenia gravis. This highlights their importance in medicinal chemistry for developing treatments for neurological disorders (Pflégr et al., 2022).
Material Science Applications
- Polymer Science: Aromatic polyamides containing 1,3,4-oxadiazole units have been developed, characterized by good thermal stability and solubility in certain solvents, allowing them to be cast into thin films. These polymers' properties make them suitable for various applications, including the development of flexible films and potentially electronic materials (Sava et al., 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-acetyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-11(23)12-2-4-13(5-3-12)17(24)20-19-22-21-18(27-19)14-6-7-15-16(10-14)26-9-8-25-15/h2-7,10H,8-9H2,1H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIXHYJBRZKUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

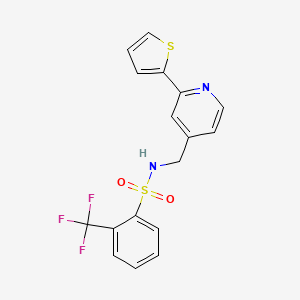
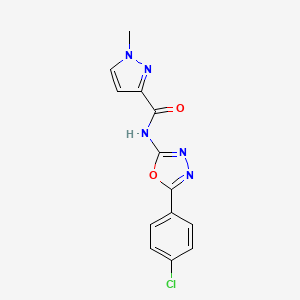
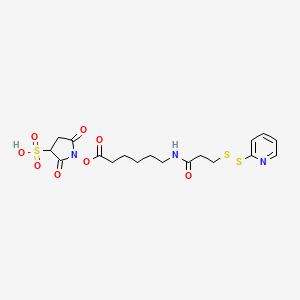
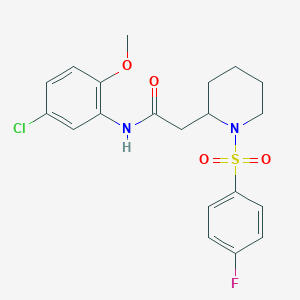

![7-hydroxy-1-methyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986989.png)
![2-((3-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2986991.png)
![N-(4-chlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2986994.png)
![3-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2986995.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2986997.png)
![4-Chloro-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2986998.png)
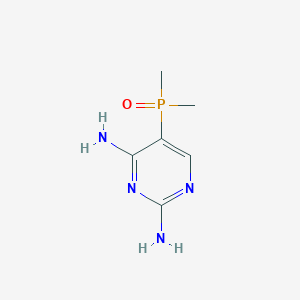
![N-(benzo[d][1,3]dioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide](/img/structure/B2987001.png)
